molecular formula C6H8O2 B2562865 (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one CAS No. 1932325-59-1

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one

Cat. No.: B2562865
CAS No.: 1932325-59-1
M. Wt: 112.128
InChI Key: XCKRIFCQPBHQPB-UHNVWZDZSA-N
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Description

“(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one” is a chemical compound with the molecular weight of 112.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 . This code provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Versatile Synthesis Intermediate

Compounds such as 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one have been utilized as versatile intermediates in the synthesis of various cyclopentyl carbocyclic nucleosides. These intermediates enable efficient and short syntheses of significant compounds, including carbocyclic thymidine, which are crucial in medicinal chemistry for the development of antiviral and anticancer therapeutics (Belen M. Dominguez & P. Cullis, 1999).

Regioselectivity in Chemical Synthesis

The regioselectivity of one-carbon ring expansions of 7-oxabicyclo[2.2.1]heptan-2-one derivatives with diazomethane has been studied, revealing that substituent effects significantly influence the outcome. This insight is critical for designing specific molecular frameworks in organic synthesis, highlighting the compound's utility in constructing complex molecules (Y. Auberson, R. M. Bimwala, & P. Vogel, 1991).

Building Blocks in Medicinal Chemistry

Bridged bicyclic morpholines, including 3-oxa-6-azabicyclo[3.1.1]heptane derivatives, serve as important building blocks in medicinal chemistry. These compounds are of interest due to their structural similarity to morpholine, a common feature in pharmaceuticals. Their synthesis from inexpensive starting materials showcases their potential in drug discovery and development (Daniel P. Walker, Brian M. Eklov, & Matthew W. Bedore, 2012).

Gas Hydrate Formation and Stabilization

Oxabicyclic compounds, including 7-oxabicyclo[2.2.1]heptane, have been investigated as novel promoters for gas hydrates. Their ability to form stable structures with methane (CH4) and improve the thermodynamic stability of these hydrates suggests their application in energy storage and carbon capture technologies (Jiwoong Seol, Woongchul Shin, & Juwoon Park, 2020).

Cysteine Proteases Inhibitors

Research into 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one derivatives has led to the identification of new classes of inhibitors for cysteine proteases such as cathepsins B, L, K, and S. These enzymes are therapeutic targets for various diseases, including cancer, making the development of effective inhibitors a critical area of research (Nian E. Zhou et al., 2002).

Safety and Hazards

The safety information for “(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRIFCQPBHQPB-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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